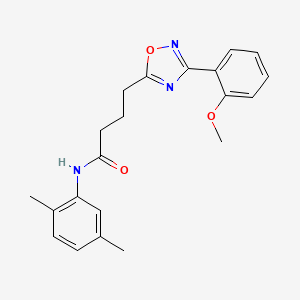
N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide works by binding to a protein called STING (stimulator of interferon genes) that is found in immune cells. This binding activates the STING pathway, which leads to the production of cytokines and the activation of immune cells. This immune response helps to kill cancer cells and prevent the growth of tumors.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It also increases the number of immune cells, such as natural killer cells and T cells, in tumors. N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a low toxicity profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance the effectiveness of these treatments in preclinical studies. One limitation of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its low solubility, which can make it difficult to administer in clinical settings.
Direcciones Futuras
For research on N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide include studying its effectiveness in combination with other cancer treatments in clinical trials. Other areas of research include investigating the potential use of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in immunotherapy and the development of more soluble forms of N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide for clinical use.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized by reacting 2,5-dimethylphenylhydrazine with 2-methoxybenzoyl chloride to form 2-(2-methoxyphenyl)hydrazine. This compound is then reacted with ethyl 4-bromobutyrate to form N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. Finally, this compound is reacted with 2,5-dimethylphenyl isocyanate to form N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. N-(2,5-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-11-12-15(2)17(13-14)22-19(25)9-6-10-20-23-21(24-27-20)16-7-4-5-8-18(16)26-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYWPDZFNOTGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

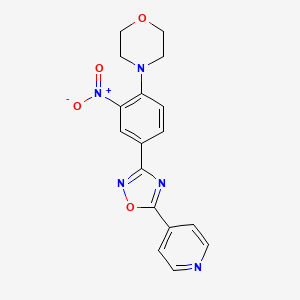
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)

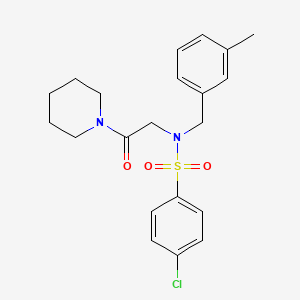
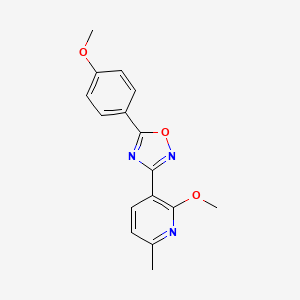
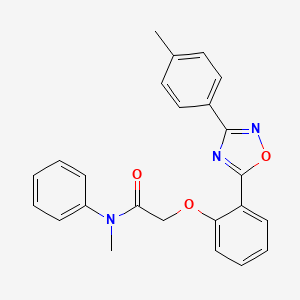
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
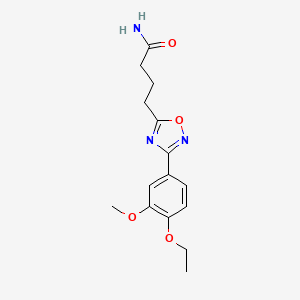
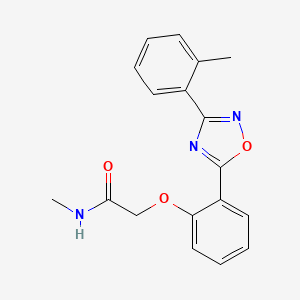

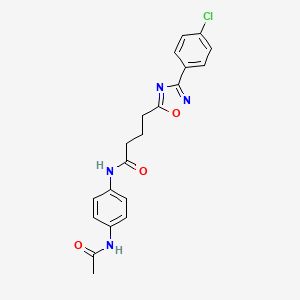
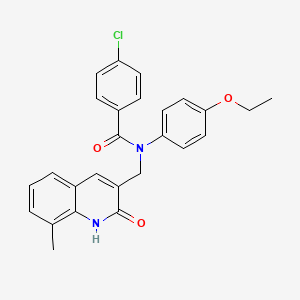
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)